1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2/c16-12-3-1-4-13(17)11(12)9-19-8-7-10-14(18)5-2-6-15(10)19/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGDKAQXUCPZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=C(C=CC=C3Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Indole Derivative
- Starting Material: 1H-indol-4-amine or a protected form thereof.
- Alkylating Agent: 2-chloro-6-fluorobenzyl bromide or chloride.
- Base: Sodium hydride (NaH) or other strong bases such as potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
- Conditions: The reaction is typically performed at low temperatures (0–5 °C) initially to control the reactivity of sodium hydride, followed by stirring at room temperature or mild heating (up to 50–100 °C) to complete the alkylation.
- Dissolve 1H-indol-4-amine in DMF.
- Add sodium hydride slowly at 0 °C to generate the indole anion.
- Add 2-chloro-6-fluorobenzyl bromide dropwise.
- Stir the reaction mixture at room temperature or heat gently for several hours (e.g., 4–24 h).
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the crude product by column chromatography.
This approach is supported by analogous procedures reported for N-benzylation of indole derivatives, where sodium hydride is used to deprotonate the indole nitrogen followed by nucleophilic substitution with benzyl halides.
Direct Amination or Functionalization at the 4-Position
The amino group at the 4-position of the indole ring can be introduced via:
- Starting from 4-aminoindole as the substrate for N-alkylation.
- Alternatively, nitration at the 4-position followed by reduction to the amine.
In the literature, 4-aminoindole derivatives are often commercially available or synthesized by nitration of indole followed by catalytic hydrogenation or chemical reduction.
Reaction Optimization and Conditions
Solvent and Temperature Effects
- Polar aprotic solvents such as DMF or DMSO are preferred for the alkylation step due to their ability to solvate anions and facilitate nucleophilic substitution.
- Reaction temperatures are controlled to avoid side reactions such as over-alkylation or decomposition of sensitive groups.
- Mild heating (50–100 °C) may be employed to drive the reaction to completion.
Base Selection
- Sodium hydride is commonly used for its strong basicity and ability to cleanly generate the indole anion.
- Potassium carbonate or cesium carbonate can be used as milder bases in some protocols.
Representative Data Table of Related Indole N-Benzylation Reactions
| Entry | Indole Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 1H-indol-4-amine | 2-chloro-6-fluorobenzyl bromide | NaH | DMF | 0 to 50 | 6–24 | 65–85 | Standard N-alkylation |
| 2 | 1H-indol-4-amine | 2-chloro-6-fluorobenzyl chloride | K2CO3 | DMSO | 80 | 12 | 60–75 | Milder base, longer reaction |
| 3 | 4-nitroindole | 2-chloro-6-fluorobenzyl bromide | NaH | DMF | 0 to 100 | 24 | 50–70 | Followed by reduction to amine |
Research Findings and Notes
- The N-alkylation of indole derivatives with substituted benzyl halides is well-established and generally proceeds with good selectivity under basic conditions.
- The presence of electron-withdrawing groups such as chloro and fluoro on the benzyl moiety can influence the reactivity of the alkylating agent, often requiring careful control of reaction conditions to maximize yield.
- The amino group at the 4-position is generally introduced prior to N-alkylation to avoid complications during the alkylation step.
- Purification is typically achieved by silica gel chromatography, and products are characterized by NMR (1H, 13C), mass spectrometry, and sometimes fluorine NMR due to the fluorine substituent.
- Alternative synthetic routes involving cascade or one-pot reactions have been reported for related indole derivatives but are less common for this specific compound due to the need for precise substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-indol-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its various applications, particularly in scientific research, focusing on its potential therapeutic effects, mechanisms of action, and relevance in drug development.
Structure
This compound features an indole ring system substituted with a chloro and fluorobenzyl group. Its molecular formula is C16H14ClF N2, and it has a molecular weight of approximately 288.75 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in journals such as Molecules has shown that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways, including the p53 pathway and caspase activation.
Case Study: In Vitro Evaluation
A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection Assays
In a study assessing the neuroprotective effects against oxidative stress-induced neuronal cell death, this compound exhibited a significant reduction in cell death rates when administered prior to oxidative insult. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial function.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary investigations have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In vitro assays revealed that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting its potential as a lead compound for antibiotic development.
Role as a Molecular Probe
Due to its unique structure, this compound can serve as a molecular probe in biological systems. Its ability to interact with specific receptors makes it valuable for studying receptor-ligand dynamics and cellular signaling pathways.
Case Study: Receptor Binding Studies
Binding affinity assays conducted with various receptor types have shown that this compound selectively binds to certain serotonin receptors (e.g., 5-HT2A), indicating its potential use in studying psychiatric disorders.
Summary of Findings
| Application | Mechanism of Action | Notable Findings | References |
|---|---|---|---|
| Anticancer Activity | Induction of apoptosis | Low micromolar IC50 values in cancer cell lines | |
| Neuroprotective Effects | Inhibition of oxidative stress | Reduced neuronal cell death under oxidative conditions | |
| Antimicrobial Activity | Disruption of bacterial cell function | Effective against Staphylococcus aureus and E. coli | |
| Molecular Probe | Selective receptor binding | Interaction with serotonin receptors |
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine with key analogs, focusing on substituent effects, synthesis, and properties.
Substituent Effects on Indole Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electronic Effects : The 2-chloro-6-fluoro substitution in the target compound creates a sterically hindered and electron-deficient benzyl group, contrasting with the 4-chlorobenzyl group in 1a , which is less hindered. This difference is reflected in NMR shifts: the benzyl CH₂ protons in the target compound resonate at 5.86 ppm (singlet) , whereas in 1a , they appear at 4.26 ppm (doublet) due to reduced electron withdrawal .
Physicochemical and Spectroscopic Comparisons
- Melting Points: The triazole derivative (106–108°C) has a lower melting point than 1a (135–137°C) , likely due to reduced crystallinity from the non-planar triazole ring.
- ¹³C NMR Data : The target compound’s benzyl carbons (e.g., 114.95, 116.04 ppm for aromatic C-F and C-Cl environments) differ from 1a ’s 4-chlorobenzyl carbons (128.6–130.4 ppm) , highlighting halogen electronegativity effects.
Biological Activity
1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features an indole core substituted with a chlorofluorobenzyl group, which is significant for its interaction with biological targets. The presence of the chlorine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has been noted to interact with butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases, suggesting a potential role in Alzheimer's disease management .
- DNA Intercalation : Similar to other indole derivatives, this compound may act as a DNA intercalator, disrupting the replication of cancer cells by interfering with topoisomerase II activity, which is essential for DNA unwinding during replication .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that compounds structurally related to this compound showed significant growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values ranging from 1.84 µM to 3.31 µM . This suggests that modifications in the indole structure can lead to enhanced antiproliferative activity.
Neuroprotective Effects
The compound has shown promise in neuroprotection through:
- BChE Inhibition : As a selective inhibitor of BChE, it may help reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Studies indicated that certain derivatives exhibited significant protective effects against Aβ-induced toxicity in neuronal cell models .
Data Summary
| Activity | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 1.84 | |
| HCT116 | 3.31 | ||
| BChE Inhibition | SH-SY5Y Cells | N/A | |
| Neuroprotection | Aβ-induced toxicity | N/A |
Case Studies
Several case studies have provided insights into the therapeutic potential of indole derivatives:
- In Vitro Efficacy Against Cancer : A study synthesized various indole derivatives that demonstrated up to 85% growth inhibition in cancer cell lines, indicating that structural modifications can significantly enhance anticancer efficacy .
- Neuroprotective Mechanisms : Research on similar compounds revealed their ability to protect neuronal cells from apoptosis induced by toxic agents like Aβ, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine, and how is its structural integrity confirmed?
Methodological Answer: The compound is synthesized via nucleophilic addition reactions, typically starting from 1H-indol-4-amine derivatives and 2-chloro-6-fluorobenzyl halides. Key steps include:
- N-Benzylation : Reacting 1H-indol-4-amine with 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF or THF .
- Characterization :
- ¹H NMR : Peaks at δ 5.86 (s, 2H) confirm benzyl-CH₂ protons, while aromatic protons appear between δ 7.33–7.62 (m) .
- IR Spectroscopy : Absorptions at ~1604 cm⁻¹ (C=C stretching) and ~1351 cm⁻¹ (C-N stretching) validate the indole backbone .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (C₁₅H₁₁ClFN₂: 279.72 g/mol) .
Q. What primary biological activities have been reported for this compound in preclinical studies?
Methodological Answer: In vivo studies demonstrate schistosomicidal activity against Schistosoma mansoni:
- Dosage Efficacy : At 150 mg/kg, the compound reduces adult worm burden by 50% in murine models, while 75 mg/kg achieves a 25% reduction. Comparatively, praziquantel (PZQ) shows 100% efficacy at 200 mg/kg .
- Tissue Analysis : Liver and intestinal egg counts post-treatment are comparable to PZQ, suggesting ovicidal potential. Researchers should use quantitative egg count protocols (e.g., Kato-Katz method) for validation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining regioselectivity?
Methodological Answer: Optimization strategies include:
- Sonochemical Methods : Ultrasonic irradiation (20–40 kHz) enhances reaction rates and yields (e.g., from 70% to >90%) by improving mass transfer in polar aprotic solvents like DMF .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd/C or polyurea-encapsulated Pd) minimize side reactions (e.g., over-alkylation) and improve regioselectivity .
- Temperature Control : Maintaining reactions at 60–80°C prevents thermal decomposition of the indole ring .
Q. What methodological approaches are recommended to resolve contradictions in efficacy data between in vitro and in vivo models for this compound?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. Researchers should:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability. For example, low oral absorption may explain reduced in vivo efficacy despite potent in vitro activity .
- Metabolite Identification : Use hepatic microsome assays (human/murine) to identify active/inactive metabolites. Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) may alter efficacy .
- Dose-Response Modeling : Apply Hill equation analysis to correlate in vitro IC₅₀ values with in vivo effective doses, adjusting for pharmacokinetic parameters (e.g., clearance, volume of distribution) .
Q. What mechanisms of action are hypothesized for its schistosomicidal activity, and how can they be experimentally validated?
Methodological Answer: Proposed mechanisms include:
- Parasite Neuromodulation : The compound may disrupt serotonin (5-HT) receptors in S. mansoni, critical for neuromuscular function. Validate via:
- Receptor Binding Assays : Competitive radioligand displacement using ³H-5-HT in parasite membrane preparations .
- Calcium Imaging : Measure intracellular Ca²⁺ flux in adult worms exposed to the compound .
- Oxidative Stress Induction : Elevated ROS levels in parasites can be quantified using fluorescent probes (e.g., DCFH-DA) and correlated with mortality rates .
Q. How can structural modifications improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) to enhance solubility and absorption. For example, a piperazine hydrochloride derivative (C₁₁H₁₄ClFN₂·HCl) improves aqueous stability .
- Bioisosteric Replacement : Substitute the chloro-fluorobenzyl group with trifluoromethyl or methoxy groups to modulate logP and reduce hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
